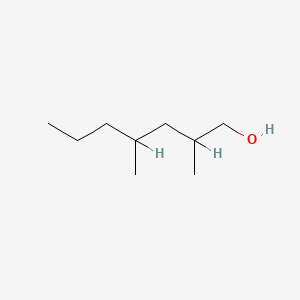
2,4-Dimethyl-1-heptanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1-heptanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of a heptane chain, with a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its use in various chemical and industrial applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethylheptan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,4-dimethylheptanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-1-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethylheptan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 2,4-dimethylheptane using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions
Major Products Formed:
Oxidation: 2,4-Dimethylheptan-1-one.
Reduction: 2,4-Dimethylheptane.
Substitution: 2,4-Dimethylheptyl halides
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1-heptanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions involving alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and biologically active molecules.
Industry: this compound is employed in the production of fragrances, flavors, and as a solvent in the formulation of coatings and adhesives .
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1-heptanol involves its interaction with specific molecular targets, primarily enzymes and receptors. As an alcohol, it can undergo enzymatic oxidation to form aldehydes and ketones, which then participate in various biochemical pathways. The hydroxyl group of the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylheptan-1-ol: Similar in structure but with methyl groups at the second and sixth positions.
2,4-Dimethylheptane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4-Dimethylheptan-1-one: An oxidized form of 2,4-Dimethyl-1-heptanol with a carbonyl group instead of a hydroxyl group .
Uniqueness: this compound is unique due to its specific placement of methyl groups and the hydroxyl group, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C9H20O |
|---|---|
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
HVRFWRROUIDGQO-UHFFFAOYSA-N |
SMILES |
CCCC(C)CC(C)CO |
Kanonische SMILES |
CCCC(C)CC(C)CO |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















